Wilforol A

Glioma Selective Cytotoxicity Apoptosis

Researchers studying glioma-targeted therapies often face toxicity to normal glial cells. Wilforol A is a pentacyclic triterpenoid that selectively induces apoptosis in glioma cells with >13-fold selectivity over non-cancerous cells at 100 µM. - Validated PI3K/AKT pathway inhibition (downregulates PI3K, p-Akt; modulates p53, Bax/Bcl-2, cleaved caspase-3). - Lacks electrophilic Michael acceptor motifs, reducing non-selective toxicity vs. celastrol/triptolide. - Suitable as a glioma-selective chemical probe and a synthetic intermediate for celastroid analogs. Bulk stock available for immediate dispatch.

Molecular Formula C29H38O5
Molecular Weight 466.6 g/mol
CAS No. 167882-66-8
Cat. No. B1254244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWilforol A
CAS167882-66-8
Synonymswilforol A
Molecular FormulaC29H38O5
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=C1O)O)C3(CCC4(C5CC(CCC5(CCC4(C3=CC2=O)C)C)(C)C(=O)O)C)C
InChIInChI=1S/C29H38O5/c1-16-22-17(13-19(31)23(16)32)27(4)10-12-29(6)21-15-26(3,24(33)34)8-7-25(21,2)9-11-28(29,5)20(27)14-18(22)30/h13-14,21,31-32H,7-12,15H2,1-6H3,(H,33,34)/t21-,25-,26-,27+,28-,29+/m1/s1
InChIKeyMIQDJLKXHZPMHH-CPISFEQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wilforol A: Pentacyclic Triterpenoid


Wilforol A (CAS 167882-66-8, (-)-Wilforol A) is a pentacyclic triterpenoid with the molecular formula C29H38O5 and molecular weight of 466.61 g/mol, originally isolated from the stems of Tripterygium regelii and Tripterygium wilfordii Hook. f. [1]. It is classified within the celastroid family of natural products [2] and is recognized as a plant secondary metabolite with documented bioactivities relevant to cancer research and biochemical studies [3].

Cell-Model Endpoint
Glioma cell-model endpoint context; reported lower impact on non-cancerous tracheal epithelial and astrocyte cells.
Pathway Study
PI3K/AKT pathway modulation study fit; distinct from NF-κB or proteasome inhibition mechanisms.
Synthetic Access
Validated synthetic intermediate for celastroid total synthesis and analog diversification.

Wilforol A vs. In-Class Triterpenoids


Wilforol A cannot be interchangeably substituted with other Tripterygium-derived pentacyclic triterpenoids such as celastrol, triptolide, or wilforlide A due to fundamental differences in their molecular architecture, cytotoxic potency profiles, and target selectivity. Celastrol and triptolide possess electrophilic Michael acceptor motifs (quinone methide and epoxide groups, respectively) that confer broad, high-potency cytotoxicity but also significant non-selective toxicity [1][2]. In contrast, wilforol A lacks these highly reactive electrophilic centers, resulting in a distinct, glioma-selective activity profile with demonstrably lower toxicity toward non-cancerous cells [3]. Wilforlide A, while structurally related, exhibits no significant immunosuppressive activity compared to triptolide, underscoring the functional heterogeneity within this chemical class [4]. The PI3K/AKT pathway inhibition documented for wilforol A is not a class-wide property and cannot be assumed for analogs [3].

! Lacks electrophilic Michael acceptor motifs (quinone methide/epoxide) present in celastrol and triptolide; reactivity and off-target profile may differ significantly.
! PI3K/AKT pathway inhibition is not a conserved property across Tripterygium triterpenoids; substitution with celastrol or triptolide shifts mechanism to NF-κB/proteasome context.
! Immunosuppressive activity varies widely within the class; wilforol A may show a different immunosuppressive endpoint context than triptolide.

Wilforol A: Quantitative Evidence Guide


Glioma-Selective Cytotoxicity

Wilforol A exhibits selective anti-proliferative activity against human glioma cell lines while sparing non-cancerous human tracheal epithelial cells (TECs) and astrocytes (HAs). In contrast, celastrol and triptolide show broader, less selective cytotoxicity due to their electrophilic motifs [1][2].

Glioma-Selective Cytotoxicity
Head-to-head
U118 MG/A172: IC50 6-11 μM; apoptotic rate ~40% at 100 μM. Non-cancerous TECs/HAs: IC50 not reached, apoptotic rate ~3%.
Reported cell-model selectivity context; >13-fold difference in apoptosis.
4 h exposure, WST-8 assay, flow cytometry
Glioma Selective Cytotoxicity Apoptosis

Liver and Breast Cancer Cytotoxicity

Wilforol A demonstrates measurable cytotoxic activity against HepG2, Hep3B (hepatocellular carcinoma), and Bcap37 (breast cancer) cell lines. These values provide a quantitative benchmark for researchers considering wilforol A for non-glioma oncology applications . Comparative IC50 data for celastrol against HepG2 is not directly available from the same study, but class-level inference suggests wilforol A occupies a moderate potency range distinct from both the sub-micromolar activity of triptolide and the variable potency of celastrol derivatives [1].

Liver/Breast Cancer Cytotoxicity
Class-level inference
HepG2: 42.53 μM; Hep3B: 29.74 μM; Bcap37: 37.63 μM
Supports cytotoxicity endpoint review; moderate micromolar range.
Triptolide reference IC50 ~12 nM; celastrol glioma IC50 4.43-9.11 μM
Hepatocellular Carcinoma Breast Cancer Cytotoxicity

PI3K/AKT Pathway and Apoptosis

Wilforol A's mechanism of action involves significant downregulation of PI3K and p-Akt gene expression, coupled with elevation of pro-apoptotic proteins (p53, Bax, cleaved caspase 3) and reduction of anti-apoptotic Bcl-2 [1]. This pathway modulation is not a universal feature of all Tripterygium triterpenoids; for instance, celastrol acts primarily via NF-κB and proteasome inhibition, while triptolide inhibits RNA polymerase II and NF-κB [2].

PI3K/AKT Pathway & Apoptosis
Class-level inference
PI3K/p-Akt down; p53, Bax, cleaved caspase 3 up; Bcl-2 down; ROS increased
Supports PI3K/AKT pathway modulation context; distinct from NF-κB inhibition.
Western blot, flow cytometry; quantitative fold-change not reported
PI3K/AKT Pathway Apoptosis Mechanism of Action

Synthetic Intermediate in Celastroid Synthesis

Wilforol A serves as a critical synthetic intermediate in the first-reported total synthesis of celastrol and other celastroid natural products [1]. In this synthetic route, wilforic acid and wilforol A were prepared en route to racemic celastrol following a non-biomimetic polyene cyclization mediated by ferric chloride that generated the generic celastroid pentacyclic core [1]. This establishes wilforol A not merely as a bioactive endpoint but as a strategic building block for accessing the broader celastroid family.

Synthetic Intermediate Role
Supporting evidence
Validated intermediate for celastrol total synthesis; FeCl3-mediated polyene cyclization
Supports synthetic access; diversification point for celastroid library.
12-step synthesis from 2,3-dimethylbutadiene
Total Synthesis Celastroid Natural Products Synthetic Intermediate

Attenuated Immunosuppressive Potential

Based on comparative studies of structurally related Tripterygium triterpenoids, compounds lacking electrophilic Michael acceptor motifs (such as wilforol A and wilforlide A) demonstrate significantly attenuated or absent immunosuppressive activity compared to triptolide [1]. Wilforlide A, a close structural analog within the same pentacyclic triterpenoid class, shows no significant immune suppressive activity compared to triptolide (TP) and Tripterygium glycosides (TG) [1][2].

Attenuated Immunosuppressive Potential
Class-level inference
Direct immunosuppressive data not reported; class inference predicts low/absent activity
Immunosuppression endpoint context may differ from triptolide.
Wilforlide A reference: no significant immune suppression
Immunosuppression Triterpenoid Pharmacology Safety Profile

Wilforol A: Application Scenarios


Glioma-Selective Cytotoxicity Studies

Wilforol A is the compound of choice for in vitro studies of glioma-selective cytotoxicity where a clear therapeutic window is required. The quantitative evidence of >13-fold higher apoptotic induction in glioma cells (U118 MG, A172) compared to non-cancerous cells (TECs, HAs) at 100 μM provides a validated selectivity profile [1]. This makes wilforol A particularly suitable for: (1) mechanistic studies of glioma-specific apoptosis pathways, (2) co-culture experiments where sparing of normal glial cells is essential, and (3) as a reference compound for developing glioma-targeted derivatives with improved selectivity indices.

PI3K/AKT Pathway Modulation Studies

Wilforol A provides a natural product-derived tool for investigating PI3K/AKT pathway inhibition in glioma models. The documented downregulation of PI3K and p-Akt gene expression, combined with downstream effects on p53, Bax, Bcl-2, and cleaved caspase 3, establishes a clear mechanistic fingerprint [1]. This application scenario is appropriate for: (1) comparative pathway analysis alongside PI3K/AKT inhibitors (e.g., LY294002, wortmannin), (2) studies examining the intersection of natural product-induced ROS production and PI3K/AKT signaling, and (3) validation of PI3K/AKT as a therapeutic target in patient-derived glioma samples.

Celastroid Total Synthesis and Diversification

Wilforol A is a validated synthetic intermediate in the total synthesis of celastrol and related celastroid natural products [2]. This application is directly relevant for: (1) medicinal chemistry groups developing celastrol analogs with improved drug-like properties, (2) chemical biology laboratories using wilforol A as a scaffold for preparing activity-based probes or affinity reagents, and (3) synthetic methodology development focused on polyene cyclization reactions and stereospecific quaternary center formation. Procurement in this context is driven by synthetic utility rather than direct bioactivity.

Comparative Triterpenoid Pharmacology

Wilforol A serves as a critical comparator in studies designed to dissect the contribution of electrophilic Michael acceptor motifs to the pharmacological activity of Tripterygium triterpenoids. Its lack of reactive quinone methide or epoxide groups, contrasted with celastrol and triptolide respectively [3], makes it ideal for: (1) structure-activity relationship (SAR) studies correlating electrophilicity with cytotoxicity breadth and selectivity, (2) investigations of off-target toxicity mechanisms attributable to covalent protein modification, and (3) development of predictive models for triterpenoid therapeutic index based on structural features.

Application
Selection Property
Validation Focus
Glioma cell-model selectivity studies
Glioma-cell vs. non-cancerous cell response context
Apoptosis and viability endpoint comparison
PI3K/AKT pathway modulation studies
PI3K/AKT signaling fingerprint
Pathway-specific protein expression validation
Celastroid analog synthesis
Synthetic intermediate with validated route
Diversification and scaffold derivatization
Tripterygium triterpenoid SAR
Electrophilic motif vs. non-electrophilic comparator
Cytotoxicity breadth and pathway selectivity correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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